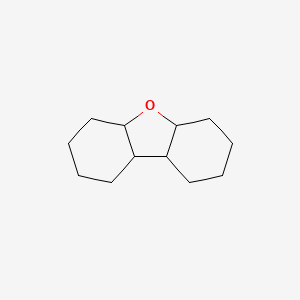

Dodecahydrodibenzofuran

説明

Dodecahydrodibenzofuran is a chemical compound that is part of the dihydrobenzofuran family. This family of compounds is known for its diverse range of biological activities and potential therapeutic applications. The dihydrobenzofuran scaffold is a common feature in many biologically active molecules and is of significant interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of dihydrobenzofurans can be achieved through various methods. One approach involves sequential C-H functionalization reactions, utilizing a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization . Another method includes a one-pot, Pd-catalyzed synthesis from o-aminophenols and phenylpropenes through a diastereoselective oxyarylation reaction . Additionally, synthesis can be accomplished by inserting arynes into formamides and trapping with zinc enolates of α-chlorinated methines .

Molecular Structure Analysis

The molecular structure of dihydrobenzofurans is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered furan ring. The dihydro aspect refers to the addition of two hydrogen atoms to the furan ring, making it saturated. This structural motif is versatile and can be further functionalized to enhance biological activity or to serve as a scaffold for more complex molecules .

Chemical Reactions Analysis

Dihydrobenzofurans can undergo various chemical reactions, which allow for the diversification of their structures. For instance, they can participate in Heck-type sp(2) C-H functionalization to introduce additional functional groups . They can also be converted into benzofurans through a series of reactions including the addition of an ethyl anion, a retro-aldol type reaction, and the elimination of an amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzofurans are influenced by their molecular structure and the substituents attached to the core scaffold. For example, the introduction of dodecylselenomethyl and dodecylthiomethyl groups can significantly enhance the antioxidant activity of these compounds, as evidenced by their ability to terminate oxidation chains in initiated styrene oxidation . The photophysical properties of dihydrobenzofurans can also be altered upon complexation with cyclodextrins, as demonstrated by marked changes in UV-vis and fluorescence properties .

科学的研究の応用

Biosynthesis and Environmental Applications

- Biosynthesis of Dibenzofuran Derivatives : A study highlighted the biosynthesis of 1,2-dihydroxydibenzofuran from dibenzofuran by Escherichia coli expressing phenol hydroxylase, demonstrating an efficient biosynthesis process using magnetically immobilized cells in biphasic systems. This method showed a significant improvement in biosynthesis activity compared to aqueous systems, indicating its potential for enhancing the productivity of dibenzofuran derivatives (Shi et al., 2015).

Chemical Synthesis and Material Science

- Dodecaborate-Functionalized Anchor Dyes : Dodecaborate-substituted dyes were synthesized for applications in cyclodextrin-based indicator displacement, showing marked changes in photophysical properties upon complexation with cyclodextrins. This illustrates the utility of dodecahydrodibenzofuran derivatives in developing sensitive reporter pairs for chemical sensing and molecular recognition applications (Assaf et al., 2016).

Anticancer Applications

- Novel Anticancer Agents : JBIR-23 and JBIR-24, compounds with a dodecahydrodibenzo[b,d]furan skeleton, were isolated from Streptomyces sp. AK-AB27 and demonstrated cytotoxic effects against several malignant pleural mesothelioma (MPM) cell lines. This finding suggests that dodecahydrodibenzofuran derivatives may serve as a basis for developing new anticancer agents (Motohashi et al., 2009).

Antioxidative and Antimicrobial Applications

- Antibacterial and Antioxidant Activities : Research on dodecyl gallate, a derivative related to dodecahydrodibenzofuran, highlighted its antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and potent antioxidant properties. This underscores the potential of dodecahydrodibenzofuran derivatives in antimicrobial and antioxidant applications (Kubo et al., 2003).

Safety And Hazards

特性

IUPAC Name |

1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDNMGZRUWMVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3CCCCC3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecahydrodibenzofuran | |

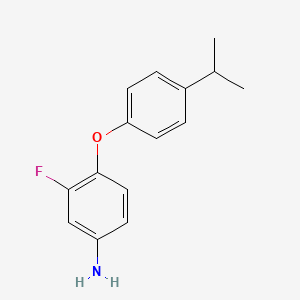

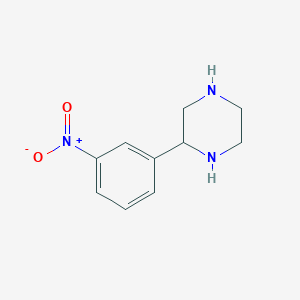

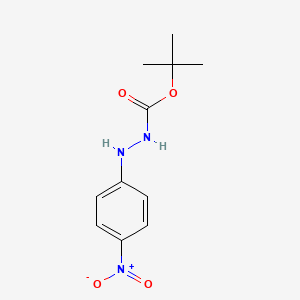

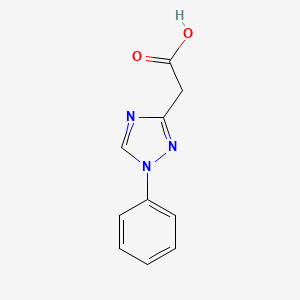

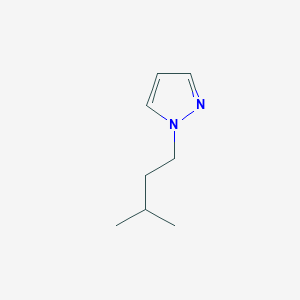

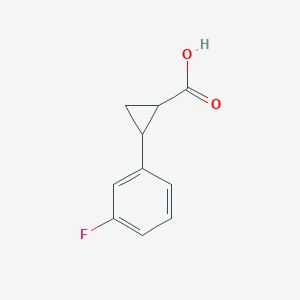

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)